molecular formula C16H22F2N6 B3216683 1-(4-(Difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)piperidin-4-amine CAS No. 1172393-77-9

1-(4-(Difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)piperidin-4-amine

Cat. No.: B3216683
CAS No.: 1172393-77-9
M. Wt: 336.38 g/mol
InChI Key: ZPTALICHUZFUTD-UHFFFAOYSA-N
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Description

1-(4-(Difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)piperidin-4-amine ( 1172393-77-9) is a high-purity chemical building block of significant interest in pharmaceutical and agrochemical research. This complex heterocyclic compound features a molecular formula of C16H22F2N6 and a molecular weight of 336.38 g/mol . Its structure incorporates multiple pharmacologically active motifs, including a difluoromethylpyrimidine core, a substituted pyrazole ring, and a piperidine-4-amine moiety, making it a valuable scaffold for developing novel bioactive molecules. Compounds containing difluoromethylpyrazole and pyrimidine substructures are extensively investigated in medicinal chemistry for their potential as kinase inhibitors . The presence of the difluoromethyl group can enhance metabolic stability and membrane permeability, while the piperidin-4-amine moiety provides a handle for further structural diversification and interaction with biological targets. Researchers utilize this compound as a key intermediate in the synthesis of more complex molecules for screening against various disease targets. It is strictly for research use only and is not intended for diagnostic or therapeutic applications. Proper storage conditions and handling procedures for laboratory chemicals should be followed.

Properties

IUPAC Name

1-[4-(difluoromethyl)-6-(1-ethyl-3-methylpyrazol-4-yl)pyrimidin-2-yl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F2N6/c1-3-24-9-12(10(2)22-24)13-8-14(15(17)18)21-16(20-13)23-6-4-11(19)5-7-23/h8-9,11,15H,3-7,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTALICHUZFUTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C2=CC(=NC(=N2)N3CCC(CC3)N)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(Difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)piperidin-4-amine is a complex organic compound with potential pharmacological applications. Its structure suggests it may interact with various biological targets, particularly in the context of neuropharmacology and possibly oncology. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C₁₅H₁₈F₂N₄ and a molecular weight of approximately 336.39 g/mol. The presence of difluoromethyl and pyrazole moieties indicates potential interactions with biological systems, particularly in enzyme inhibition and receptor modulation.

PropertyValue
Molecular FormulaC₁₅H₁₈F₂N₄
Molecular Weight336.39 g/mol
CAS Number1172393-77-9

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain neurotransmitter transporters, particularly glycine transporter 1 (GlyT1), which plays a crucial role in the modulation of synaptic transmission in the central nervous system.

GlyT1 Inhibition

In a study examining various compounds for GlyT1 inhibition, derivatives similar to this compound showed promising results with IC50 values around 1.8 nM, indicating potent inhibitory activity against GlyT1 . This suggests potential therapeutic applications in treating conditions like schizophrenia.

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • GlyT1 Inhibitors:
    A study focused on optimizing GlyT1 inhibitors revealed that modifications to the pyrazole ring significantly enhanced inhibitory potency while maintaining low toxicity profiles . This underscores the importance of structural variations in developing effective therapeutics.
  • Anticancer Research:
    Investigations into pyrazole derivatives have shown that they can inhibit tumor growth in vitro and in vivo, suggesting that compounds like this compound may also possess anticancer properties worth exploring .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Modifications

Compound A : 4-(Difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine (CAS 1006441-37-7)
  • Key Differences: Position 2: Ethylsulfonyl group (electron-withdrawing) replaces piperidin-4-amine. The sulfonyl group may enhance metabolic stability but decrease cellular permeability.
Compound B : 1-[4-(1,5-Dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine (CHEMBL3445243)
  • Key Differences: Position 4: Trifluoromethyl (CF₃) replaces difluoromethyl (CHF₂). Pyrazole Substituent: 1,5-Dimethyl replaces 1-ethyl-3-methyl. The pyrazole substitution alters steric bulk and electronic interactions.

Functional Group Analysis

Feature Target Compound Compound A Compound B
Pyrimidine Position 2 Piperidin-4-amine (basic, H-bond donor) Ethylsulfonyl (polar, non-basic) Piperidin-4-amine
Pyrimidine Position 4 Difluoromethyl (CHF₂) Difluoromethyl (CHF₂) Trifluoromethyl (CF₃)
Pyrimidine Position 6 1-Ethyl-3-methyl-pyrazole 1-Ethyl-3-methyl-pyrazole 1,5-Dimethyl-pyrazole
Bioactivity Predictions Enhanced solubility and target engagement Improved metabolic stability Higher lipophilicity, potential potency

Substituent Effects on Pharmacokinetics

  • Piperidin-4-amine (Target Compound) : Increases aqueous solubility (logP reduction) and enables hydrogen bonding with biological targets, critical for kinase inhibitors.
  • Ethylsulfonyl (Compound A) : Introduces polarity but limits membrane permeability, making it more suitable for extracellular targets.
  • Trifluoromethyl (Compound B) : Enhances binding to hydrophobic pockets (e.g., ATP-binding sites) but may increase off-target risks due to excessive lipophilicity.

Q & A

Q. What are the standard synthetic routes for preparing pyrimidine-piperidine derivatives like this compound?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the pyrimidine core via condensation reactions. For example, pyrimidin-2-amines can be synthesized by refluxing intermediates (e.g., 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-arylpyrimidin-2-amines) with morpholine and formaldehyde in ethanol, followed by crystallization .
  • Step 2: Functionalization of the piperidine ring. Copper(I)-catalyzed coupling reactions (e.g., using cesium carbonate and copper(I) bromide) are effective for introducing substituents like difluoromethyl groups .
  • Purification: Column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization (ethanol/ice) ensures high purity .

Q. How can structural characterization be rigorously validated for this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H and 13C^{13}C NMR to confirm substituent positions. For example, shifts in pyrazole protons (~δ 8.87 ppm) and piperidine carbons (~δ 50–60 ppm) are critical .
  • HRMS: High-resolution mass spectrometry (HRMS-ESI) confirms molecular weight (e.g., m/z 215 [M+H]+^+) .
  • X-ray Crystallography: Single-crystal studies (e.g., T = 173 K, R factor = 0.031) resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. How can reaction yields be optimized for the difluoromethyl-pyrazole intermediate?

Methodological Answer:

  • Catalyst Screening: Copper(I) bromide enhances coupling efficiency in pyrazole functionalization, as seen in yields increasing from 17.9% to >50% under optimized conditions .
  • Solvent Effects: Polar aprotic solvents (e.g., DMSO) improve solubility of iodopyrazole intermediates, reducing side reactions .
  • Temperature Control: Maintaining 35°C for 48 hours minimizes decomposition of thermally sensitive intermediates .

Q. What strategies resolve contradictions in biological activity data for pyrimidine-piperidine analogs?

Methodological Answer:

  • SAR Studies: Compare analogs like 1-(difluoromethyl)-N-(3-fluorobenzyl)-3-methyl-1H-pyrazol-4-amine to isolate structural determinants (e.g., difluoromethyl vs. trifluoromethyl groups) impacting enzyme inhibition .
  • Binding Assays: Use radioligand displacement or SPR to quantify receptor affinity variations caused by piperidine substitution patterns .
  • Meta-Analysis: Cross-reference biological data from patents (e.g., EP 4 374 877 A2) and peer-reviewed studies to identify consensus targets .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetics?

Methodological Answer:

  • Docking Simulations: Model interactions with CYP450 enzymes to predict metabolic stability. For example, the piperidine ring’s conformation affects susceptibility to oxidation .
  • QSAR Modeling: Correlate logP values (calculated via ChemDraw) with in vitro permeability data to optimize lipophilicity .
  • ADMET Predictions: Use tools like SwissADME to screen for blood-brain barrier penetration or hERG inhibition risks .

Experimental Design & Data Analysis

Q. What analytical techniques are critical for assessing purity in multi-step syntheses?

Methodological Answer:

  • HPLC-MS: Monitor reaction progress with C18 columns (e.g., 95% water/acetonitrile gradient) and ESI detection .
  • TLC Validation: Use silica plates with UV254 indicators to track intermediate formation (e.g., Rf = 0.5 for pyrazole derivatives) .
  • Elemental Analysis: Confirm purity (>98%) via CHN analysis (e.g., C: 76.80%, H: 6.14%, N: 17.06%) .

Q. How should researchers address discrepancies in reported melting points for similar compounds?

Methodological Answer:

  • Recalibration: Verify equipment using standards (e.g., caffeine, m.p. 235–237°C).
  • Polymorphism Screening: Test crystallization solvents (e.g., ethanol vs. acetonitrile) to identify stable polymorphs .
  • Literature Cross-Check: Compare data from patents (e.g., 104.0–107.0°C in ) and peer-reviewed studies to assess reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(Difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)piperidin-4-amine
Reactant of Route 2
1-(4-(Difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)piperidin-4-amine

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